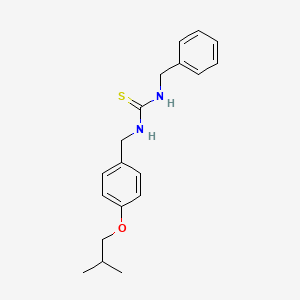
N-benzyl-N'-(4-isobutoxybenzyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N'-(4-isobutoxybenzyl)thiourea, also known as BIT, is a chemical compound that has been widely used in various scientific research applications. BIT is a thiourea derivative that has shown promising results in the field of biomedical research due to its unique properties.
Wirkmechanismus
The mechanism of action of N-benzyl-N'-(4-isobutoxybenzyl)thiourea is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting the activity of various enzymes. This compound has been shown to inhibit the activity of chitin synthase, which is essential for the growth of fungi and insects. This compound has also been shown to inhibit the activity of urease, an enzyme that is essential for the survival of Helicobacter pylori, a bacterium that causes stomach ulcers.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation. This compound has also been shown to have a protective effect on the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-N'-(4-isobutoxybenzyl)thiourea has several advantages for lab experiments. It is easy to synthesize, stable, and has a long shelf life. This compound is also relatively inexpensive compared to other compounds used in biomedical research. However, this compound has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. This compound also has a strong odor, which can be unpleasant to work with.
Zukünftige Richtungen
There are several future directions for the research on N-benzyl-N'-(4-isobutoxybenzyl)thiourea. One potential application of this compound is in the development of new antifungal and antibacterial agents. This compound has also been studied for its potential use in photodynamic therapy for cancer treatment. Additionally, this compound has been shown to have a protective effect on the liver and kidneys, which could have implications for the treatment of liver and kidney diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in biomedical research.
Conclusion:
In conclusion, this compound is a thiourea derivative that has shown promising results in various scientific research applications. This compound has been shown to possess antifungal, antibacterial, and antiviral activities, and has potential applications in the development of new drugs and therapies. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in biomedical research.
Synthesemethoden
N-benzyl-N'-(4-isobutoxybenzyl)thiourea can be synthesized by reacting benzyl isocyanate with 4-isobutoxybenzylamine in the presence of thiourea. The reaction takes place under mild conditions and yields this compound as a white crystalline solid. The purity of the synthesized this compound can be determined by using various analytical techniques such as NMR, IR, and HPLC.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N'-(4-isobutoxybenzyl)thiourea has been extensively used in biomedical research due to its unique properties. It has been shown to possess antifungal, antibacterial, and antiviral activities. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, this compound has been used as a corrosion inhibitor in various industrial applications.
Eigenschaften
IUPAC Name |
1-benzyl-3-[[4-(2-methylpropoxy)phenyl]methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-15(2)14-22-18-10-8-17(9-11-18)13-21-19(23)20-12-16-6-4-3-5-7-16/h3-11,15H,12-14H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMZBBCHNFWWKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CNC(=S)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2-chlorobenzoyl)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B5145868.png)
![cyclohexyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5145870.png)


![N-methyl-N-[2-(2-phenoxyethoxy)ethyl]-1-butanamine](/img/structure/B5145895.png)
![1-{4-methoxy-3-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B5145900.png)
![methyl 4-[(2-ethyl-1-piperidinyl)methyl]benzoate](/img/structure/B5145906.png)
![1-(4-{[4-(2-pyrimidinyl)-1-piperazinyl]sulfonyl}phenyl)-2-piperidinone](/img/structure/B5145913.png)

![10-acetyl-11-(2-furyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5145927.png)
![2,4-dichloro-N-methyl-5-[(2-oxo-1-pyrrolidinyl)sulfonyl]benzamide](/img/structure/B5145935.png)
![1-[(4,5-dimethyl-2-furyl)methyl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5145940.png)
![ethyl (5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5145949.png)
![5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5145963.png)